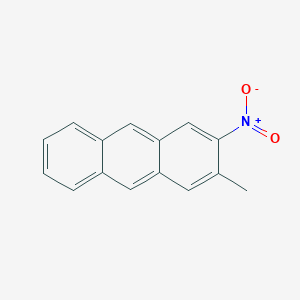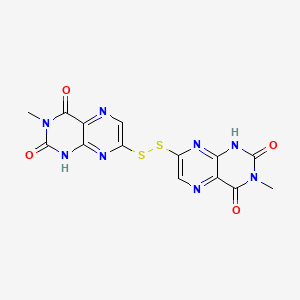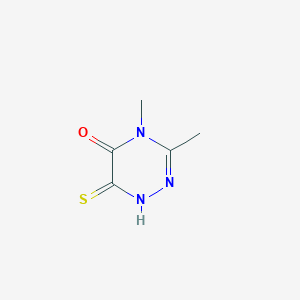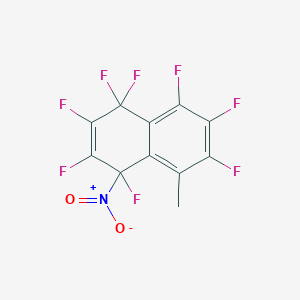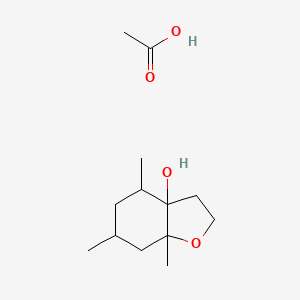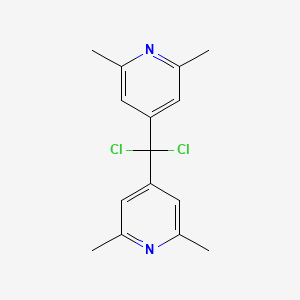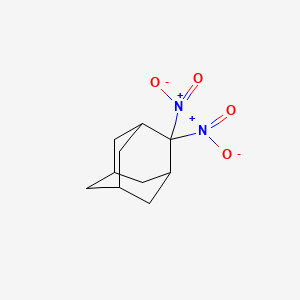
2,2-Dinitroadamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dinitroadamantane is an organic compound with the molecular formula C10H14N2O4. It belongs to the class of adamantane derivatives, which are known for their rigid, cage-like structures. This compound is particularly notable for its high density and energetic properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
The synthesis of 2,2-Dinitroadamantane typically involves the nitration of adamantane derivatives. One common method is the reaction of adamantane with nitric acid in the presence of sulfuric acid, which introduces nitro groups at the 2,2-positions on the adamantane skeleton . The reaction conditions often require careful control of temperature and concentration to achieve the desired product with high yield and purity.
Industrial production methods for this compound are less commonly documented, but they generally follow similar principles as laboratory synthesis, with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
2,2-Dinitroadamantane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitro derivatives with higher oxidation states.
Reduction: Reduction reactions typically convert the nitro groups to amino groups, resulting in diaminoadamantane derivatives.
Substitution: The nitro groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2-Dinitroadamantane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other adamantane derivatives and as a model compound for studying cage-like structures.
Biology: Research has explored its potential as a scaffold for drug design, particularly in antiviral and anticancer therapies.
Medicine: Its derivatives are investigated for their pharmacological properties, including antiviral and neuroprotective effects.
Wirkmechanismus
The mechanism by which 2,2-Dinitroadamantane exerts its effects is primarily related to its structural properties. The rigid, cage-like structure allows for high stability and specific interactions with molecular targets. In biological systems, its derivatives can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2,2-Dinitroadamantane can be compared with other nitro-substituted adamantane derivatives, such as 1,3,5,7-tetranitroadamantane and 2,2,6,6-tetranitroadamantane. These compounds share similar structural features but differ in the number and positions of nitro groups, which influence their density, stability, and energetic properties . The unique positioning of nitro groups in this compound contributes to its specific reactivity and applications.
Conclusion
This compound is a compound of significant interest due to its unique structural and energetic properties. Its synthesis, reactivity, and applications span multiple scientific disciplines, making it a valuable subject for ongoing research and development.
Eigenschaften
CAS-Nummer |
88381-75-3 |
|---|---|
Molekularformel |
C10H14N2O4 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
2,2-dinitroadamantane |
InChI |
InChI=1S/C10H14N2O4/c13-11(14)10(12(15)16)8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2 |
InChI-Schlüssel |
LLYKIMPMZLMAOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)C3([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate](/img/structure/B14397442.png)
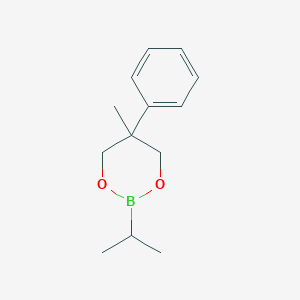
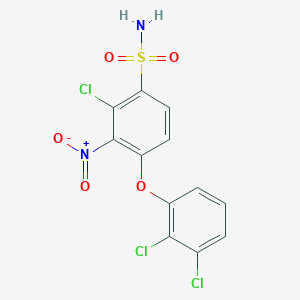
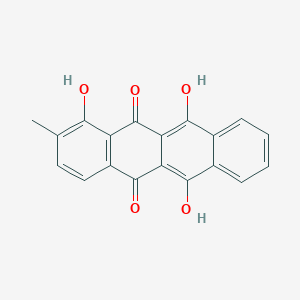
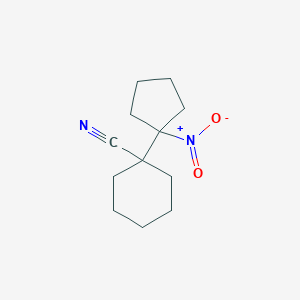
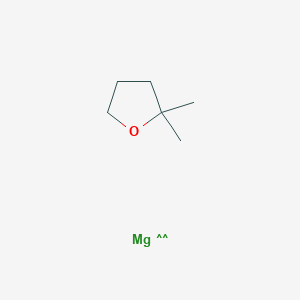
![1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide](/img/structure/B14397486.png)
